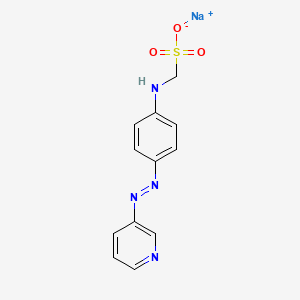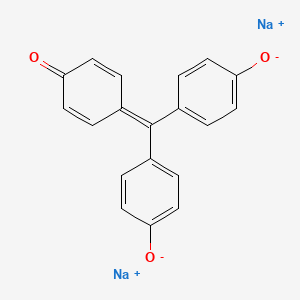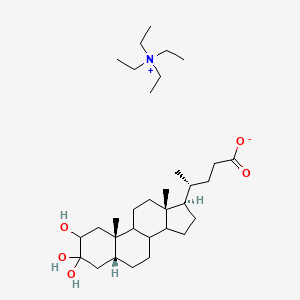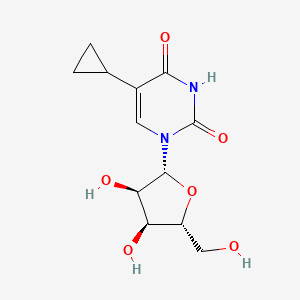
((4-(3-Pyridinylazo)phenyl)amino)methanesulfonic acid, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((4-(3-Pyridinylazo)phenyl)amino)methanesulfonic acid, monosodium salt is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is notable for its unique structure, which includes a pyridine ring, an azo group, and a methanesulfonic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((4-(3-Pyridinylazo)phenyl)amino)methanesulfonic acid, monosodium salt typically involves the diazotization of 3-aminopyridine followed by coupling with 4-aminobenzenesulfonic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the azo bond. The general steps are as follows:
Diazotization: 3-aminopyridine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminobenzenesulfonic acid in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with additional purification processes to ensure the quality and consistency of the final product. Techniques such as crystallization, filtration, and drying are commonly employed.
Analyse Chemischer Reaktionen
Types of Reactions
((4-(3-Pyridinylazo)phenyl)amino)methanesulfonic acid, monosodium salt can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The azo bond can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under controlled conditions.
Major Products Formed
Oxidation: Products may include nitroso compounds or other oxidized derivatives.
Reduction: The primary products are the corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ((4-(3-Pyridinylazo)phenyl)amino)methanesulfonic acid, monosodium salt is used as a reagent in analytical chemistry for the detection and quantification of metal ions. Its ability to form colored complexes with metals makes it valuable in spectrophotometric analyses.
Biology
In biological research, this compound can be used as a staining agent due to its azo dye properties. It helps in visualizing cellular components under a microscope.
Medicine
While not commonly used directly in medicine, derivatives of azo compounds have been explored for their potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry
Industrially, this compound is primarily used in the production of dyes and pigments. Its stability and vibrant color make it suitable for use in textiles, inks, and plastics.
Wirkmechanismus
The mechanism of action of ((4-(3-Pyridinylazo)phenyl)amino)methanesulfonic acid, monosodium salt is largely dependent on its ability to form complexes with metal ions. The azo group can coordinate with metal ions, leading to the formation of stable complexes. This property is exploited in analytical chemistry for the detection of metals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ((4-(2-Pyridinylazo)phenyl)amino)methanesulfonic acid, monosodium salt
- ((4-(4-Pyridinylazo)phenyl)amino)methanesulfonic acid, monosodium salt
- ((4-(3-Pyridinylazo)phenyl)amino)ethanesulfonic acid, monosodium salt
Uniqueness
((4-(3-Pyridinylazo)phenyl)amino)methanesulfonic acid, monosodium salt is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the pyridine ring and the methanesulfonic acid moiety enhances its solubility and stability, making it particularly useful in various applications.
Eigenschaften
CAS-Nummer |
59405-31-1 |
|---|---|
Molekularformel |
C12H11N4NaO3S |
Molekulargewicht |
314.30 g/mol |
IUPAC-Name |
sodium;[4-(pyridin-3-yldiazenyl)anilino]methanesulfonate |
InChI |
InChI=1S/C12H12N4O3S.Na/c17-20(18,19)9-14-10-3-5-11(6-4-10)15-16-12-2-1-7-13-8-12;/h1-8,14H,9H2,(H,17,18,19);/q;+1/p-1 |
InChI-Schlüssel |
UKSBPGNANXVSTE-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CN=C1)N=NC2=CC=C(C=C2)NCS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![5-tert-Butylhexahydro-4H-cyclopenta[f][1,3,5]dioxazepine](/img/structure/B12673554.png)

